![molecular formula C15H15N5OS2 B5666428 N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of bi-heterocyclic propanamides typically involves multi-step processes that include S-substitution reactions, refluxing with carbon disulfide in basic media, and the use of electrophiles in a basic aqueous medium. For instance, a novel series of bi-heterocyclic propanamides was synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which underwent several steps to yield the targeted compounds (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is often determined by X-ray crystallography, showcasing the intricacies of their crystalline forms. For example, the crystal structure of certain bi-heterocyclic compounds reveals monoclinic space groups and specific cell parameters, indicating the complex nature of these molecules (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can lead to a variety of products depending on the reactants and conditions used. These reactions are pivotal for the synthesis of diverse compounds with potential biological activities. For example, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles can yield acyclic and cyclic derivatives, demonstrating the reactivity of the pyridinyl and thiazolyl moieties (Sokolov & Aksinenko, 2010).
properties
IUPAC Name |
N-[4-methyl-5-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-3-12(21)20-15-17-9(2)13(23-15)10-8-22-14(18-10)19-11-6-4-5-7-16-11/h4-8H,3H2,1-2H3,(H,16,18,19)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAQTVUIVUPRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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